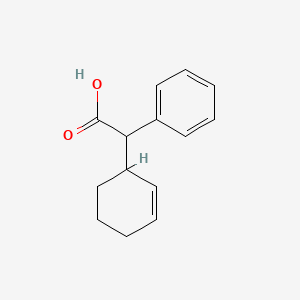
Urea, (m-bromobenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of urea, (m-bromobenzoyl)-, typically involves the reaction of 3-bromobenzoic acid with urea in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
3-bromobenzoic acid+ureaDCCN-(3-bromobenzoyl)urea
Industrial Production Methods: Industrial production methods for urea, (m-bromobenzoyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free conditions and microwave-assisted synthesis have been explored to improve efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: Urea, (m-bromobenzoyl)-, can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Hydrolysis: Under acidic or basic conditions, urea, (m-bromobenzoyl)-, can hydrolyze to yield 3-bromobenzoic acid and urea.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Substitution: N-(3-substituted benzoyl)urea derivatives.
Reduction: 3-bromoaniline.
Hydrolysis: 3-bromobenzoic acid and urea.
科学研究应用
Urea, (m-bromobenzoyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers and other materials with specialized properties.
作用机制
The mechanism of action of urea, (m-bromobenzoyl)-, depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological targets. Additionally, the urea moiety can participate in hydrogen bonding, further influencing the compound’s interactions with proteins and other biomolecules .
相似化合物的比较
Urea, (p-bromobenzoyl)-: Similar structure but with the bromine atom at the para position.
Urea, (o-bromobenzoyl)-: Bromine atom at the ortho position.
N-(3-chlorobenzoyl)urea: Chlorine atom instead of bromine at the meta position.
Comparison:
Reactivity: The position of the bromine atom (meta, para, ortho) can significantly influence the compound’s reactivity and the types of reactions it undergoes.
Biological Activity: The presence of different halogens (bromine vs. chlorine) can affect the compound’s biological activity and its interactions with biological targets.
Applications: While all these compounds can be used in similar applications, their specific properties and reactivities may make them more suitable for certain tasks.
属性
CAS 编号 |
51884-06-1 |
|---|---|
分子式 |
C8H7BrN2O2 |
分子量 |
243.06 g/mol |
IUPAC 名称 |
3-bromo-N-carbamoylbenzamide |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
InChI 键 |
UKNKWDNRCNPDFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)







![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)
![Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)
![N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12011122.png)
![(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12011135.png)

